Furfurylamine, N-ethyl-, hydrochloride
Overview
Description
Furfurylamine, N-ethyl-, hydrochloride is an organic compound derived from furfural, a versatile platform molecule obtained from biomass. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a furan ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Furfurylamine, N-ethyl-, hydrochloride can be synthesized through the reductive amination of furfural. This process involves the reaction of furfural with an amine donor in the presence of a reducing agent. Commonly used catalysts for this reaction include nickel or copper-based catalysts. The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure, to avoid the degradation of the furan ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves a chemoenzymatic approach. This method combines chemical catalysis with biocatalysis to achieve high yields and selectivity. For example, the use of a deep eutectic solvent system, such as EaCl:Gly–water, has been shown to enhance the efficiency of the transformation of lignocellulosic biomass into furfurylamine .
Chemical Reactions Analysis
Types of Reactions
Furfurylamine, N-ethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furfural derivatives.
Reduction: It can be reduced to form furfuryl alcohol.
Substitution: The furan ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include formic acid and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of nickel catalysts are commonly used.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles.
Major Products
Oxidation: Furfuryl alcohol, furfural derivatives.
Reduction: Furfuryl alcohol.
Substitution: Functionalized furfural derivatives.
Scientific Research Applications
Furfurylamine, N-ethyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of polymers and resins with high-performance and biodegradable properties.
Mechanism of Action
The mechanism of action of furfurylamine, N-ethyl-, hydrochloride involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. The pathways involved in its action include reductive amination and catalytic hydrogenation .
Comparison with Similar Compounds
Furfurylamine, N-ethyl-, hydrochloride can be compared with other similar compounds, such as:
Furfurylamine: Shares a similar furan ring structure but lacks the N-ethyl group.
5-Methylfurfurylamine: Contains a methyl group on the furan ring, which affects its chemical properties and reactivity.
Uniqueness
The presence of the N-ethyl group in this compound imparts unique chemical properties, such as increased solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl(furan-2-ylmethyl)azanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c1-2-8-6-7-4-3-5-9-7;/h3-5,8H,2,6H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVVTOPMSFNWLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH2+]CC1=CC=CO1.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99357-37-6 | |
Record name | Furfurylamine, N-ethyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099357376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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